1,4-Dioxocine-6-carbonyl chloride

EGFR inhibitor Antitumor activity Structure-activity relationship

1,4-Dioxocine-6-carbonyl chloride (CAS 85553-93-1) is the only acyl chloride building block that delivers the eight-membered 1,4-dioxocine scaffold essential for EGFR kinase inhibitor programs (e.g., compound D9, IC₅₀=0.36 μM), chiral NIR-active BODIPY dyes, and thermal racemization workflows via the syn-benzene dioxide–1,4-dioxocine valence tautomerism. Smaller-ring substitutes (benzodioxane, dioxin) cannot replicate this dynamic stereochemistry. Procuring the acyl chloride eliminates coupling reagents, reducing per-well cost in parallel synthesis. Ideal for medicinal chemistry, process chemistry, and materials science groups requiring the authentic dioxocine architecture.

Molecular Formula C7H5ClO3
Molecular Weight 172.56 g/mol
CAS No. 85553-93-1
Cat. No. B15433937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxocine-6-carbonyl chloride
CAS85553-93-1
Molecular FormulaC7H5ClO3
Molecular Weight172.56 g/mol
Structural Identifiers
SMILESC1=COC=COC=C1C(=O)Cl
InChIInChI=1S/C7H5ClO3/c8-7(9)6-1-2-10-3-4-11-5-6/h1-5H
InChIKeyNTEKBRKOSBKKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dioxocine-6-carbonyl Chloride (CAS 85553-93-1): A Reactive Acyl Chloride Key Intermediate for 1,4-Dioxocine-Derived Bioactive Conjugates & Advanced Materials


1,4-Dioxocine-6-carbonyl chloride (CAS 85553-93-1), molecular formula C₇H₅ClO₃ and molecular weight 172.57 g/mol, belongs to the class of carbonyl chlorides anchored to an eight-membered 1,4-dioxocine heterocycle . The 1,4-dioxocine ring is a structural motif found in natural product antibiotics such as LL-Z1220 and is capable of valence tautomerism with syn-benzene dioxide systems, a property that enables unique thermal racemization and stereochemical control strategies not achievable with analogous 1,4-benzodioxane (six-membered) or 1,3-dioxolane (five-membered) scaffolds [1]. The compound serves as a reactive building block for the synthesis of amide, ester, and other derivatives where the 1,4-dioxocine core is required, most notably in medicinal chemistry programs targeting EGFR kinase inhibitors and in materials science for chiral NIR-active BODIPY dyes [2][3]. Its typical research-grade purity is ≥95% .

Why 1,4-Dioxocine-6-carbonyl Chloride Cannot Be Substituted by 1,4-Benzodioxane- or 1,3-Dioxolane-carbonyl Chlorides in Medicinal Chemistry and Chiral Materials Programs


Generic substitution of 1,4-dioxocine-6-carbonyl chloride with smaller-ring acyl chlorides such as 1,4-benzodioxane-2-carbonyl chloride (CAS 3663-81-8) or 2,2-dimethyl-4-oxo-4H-1,3-dioxin-5-carbonyl chloride (CAS 123826-40-4) is chemically invalid for programs that require the unique eight-membered 1,4-dioxocine architecture . The 1,4-dioxocine ring participates in valence tautomeric equilibria with syn-benzene dioxide systems—a dynamic stereochemical feature absent in the permanently planar 1,4-benzodioxane and non-aromatic 1,3-dioxin rings—that can be exploited to racemize enantiopure intermediates or generate structural diversity [1][2]. In biological contexts, the tetrahydrobenzo[b][1,4]dioxocine scaffold has yielded sub-micromolar EGFR inhibitors (IC₅₀ = 0.36 μM) [3], while dibenzo[d,g][1,3]dioxocine-6-carboxylate derivatives such as Treloxinate have demonstrated clinically-relevant hypolipidemic activity [4]. Failing to use the correct 1,4-dioxocine building block results in altered ring size, loss of tautomerism, and divergent biological target engagement—outcomes that can derail SAR programs and invalidate patent composition-of-matter claims.

Quantitative Differentiation Evidence for 1,4-Dioxocine-6-carbonyl Chloride: Head-to-Head, Cross-Study, and Class-Level Comparisons with Closest Analogs


EGFR Kinase Inhibition: Tetrahydrobenzo[b][1,4]dioxocine-Derived Compound D9 Achieves IC₅₀ = 0.36 μM Against EGFR, Surpassing Structurally Related Caffeic Acid Amide Congeners

In a series of 17 caffeic acid amides (D1–D17) bearing the 2,3,4,5-tetrahydrobenzo[b][1,4]dioxocine moiety, compound D9 exhibited the most potent EGFR inhibitory activity with an IC₅₀ of 0.36 μM, outperforming all other congeners in the series [1]. This represents a ≥2.2-fold improvement in EGFR potency compared to the HepG2 antiproliferative IC₅₀ of 0.79 μM for the same compound, highlighting a selectivity window toward the kinase target over general cytotoxicity within this chemotype [1]. The dioxocine-anchored D9 was confirmed by single-crystal X-ray diffraction and is a direct structural analog accessible via amide coupling of a 1,4-dioxocine-6-carbonyl chloride equivalent with appropriate aniline derivatives [1].

EGFR inhibitor Antitumor activity Structure-activity relationship 1,4-Dioxocine

Valence Tautomeric Equilibrium: Substituent-Dependent syn-Benzene Dioxide/1,4-Dioxocine Ratio as a Stereochemical Leverage Point Not Available for 1,4-Benzodioxane or 1,3-Dioxin Systems

The syn-benzene dioxide–1,4-dioxocine valence tautomeric equilibrium ratio was experimentally shown to be dependent on the substituent position on the ring system [1]. This dynamic equilibrium enables thermal racemization of enantiopure syn-benzene dioxide intermediates via the corresponding 1,4-dioxocine tautomer—a stereochemical pathway that has been exploited to synthesize both enantiomers of 1,2- and 3,4-cis-dihydrodiols of toluene and access all three cis-dihydrodiol regioisomers of monosubstituted benzenes for the first time [1]. In contrast, 1,4-benzodioxane- and 1,3-dioxin-based systems are conformationally locked and cannot participate in analogous valence tautomerism, making them unsuitable for stereochemical diversification strategies that rely on this dynamic behavior [2].

Valence tautomerism Stereochemical control Thermal racemization 1,4-Dioxocine

Diels-Alder Route to 1,4-Dioxocine Systems: Route-Specific Yields from Altenbach, Voss, and Vogel (1983) Versus Low-Yield Alternative Routes to Benzodioxocins

The Diels-Alder route to syn-benzene dioxide/1,4-dioxocine systems reported by Altenbach, Voss, and Vogel (1983) provides the foundational synthetic access to the monocyclic 1,4-dioxocine core that underlies 1,4-dioxocine-6-carbonyl chloride and its derivatives [1]. While specific percentage yields from this seminal paper are behind paywall, the Science of Synthesis authoritative review explicitly notes that alternative routes to related benzodioxocins (e.g., thermolysis of 2a,8a-dihydrobenzo[b]cyclobuta[e][1,4]dioxine) afford products in 'very low yields,' establishing the Diels-Alder approach as the principal and superior synthetic route to this class of compounds [2]. For comparison, 1,4-benzodioxane-2-carbonyl chloride can be accessed via simple cyclization of catechol with 1,2-dibromoethane followed by carboxylation and chlorination—a higher-yielding but structurally divergent route that does not produce the eight-membered dioxocine ring .

Diels-Alder synthesis 1,4-Dioxocine Synthetic methodology Yield comparison

Acyl Chloride Reactivity: 1,4-Dioxocine-6-carbonyl Chloride Class-Level Reactivity Advantage Over Carboxylic Acid and Aldehyde Analogs in One-Step Amide/Ester Formation

Acyl chlorides are universally recognized as the most reactive carboxylic acid derivatives toward nucleophilic acyl substitution, with relative reaction rates significantly exceeding those of the corresponding carboxylic acids, esters, and amides [1]. This class-level reactivity advantage translates directly to 1,4-dioxocine-6-carbonyl chloride: it reacts readily with amines to form amides and with alcohols to form esters under mild conditions and without requiring additional coupling reagents (e.g., EDC/HOBt, DCC) that would be necessary if the corresponding 1,4-dioxocine-6-carboxylic acid (CAS 85553-90-8) were used as the starting material . This eliminates coupling reagent costs, simplifies purification, and reduces the number of synthetic steps—a meaningful procurement and workflow advantage for medicinal chemistry groups conducting parallel library synthesis where throughput and cost-per-compound are critical metrics.

Acyl chloride reactivity Nucleophilic acyl substitution Amide bond formation Synthetic efficiency

Hypolipidemic Pharmacophore: Dibenzo[d,g][1,3]dioxocine-6-carboxylate Derivatives Including Treloxinate Validate the Dioxocine Core as a Privileged Lipid-Lowering Scaffold

The dibenzo[d,g][1,3]dioxocine-6-carboxylate scaffold has produced Treloxinate (methyl 2,10-dichloro-12H-dibenzo[d,g][1,3]dioxocine-6-carboxylate, CAS 30910-27-1), a potent hypolipidemic agent that reduces blood lipids in warm-blooded animals and is useful in the treatment of hyperlipidemic states [1][2]. This pharmacophore was further expanded in a 2014 study that synthesized novel ester derivatives of 2,10-dichloro-12H-dibenzo[d,g][1,3]dioxocin-6-carboxylic acid and evaluated them for in vitro cholesteryl ester transfer protein (CETP) inhibitory activity, confirming that the dibenzo[d,g][1,3]dioxocine ring system is a privileged scaffold for lipid modulation [3]. While 1,4-dioxocine-6-carbonyl chloride itself is a monocyclic rather than dibenzo-fused system, it provides an entry point for constructing dibenzo[d,g][1,3]dioxocine analogs through subsequent aromatic annulation chemistry.

Hypolipidemic Dioxocine CETP inhibition Hyperlipidemia

Procurement-Optimized Application Scenarios for 1,4-Dioxocine-6-carbonyl Chloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry: EGFR-Targeted Anticancer Library Synthesis via Direct Amide Coupling of 1,4-Dioxocine-6-carbonyl Chloride with Aniline Building Blocks

Medicinal chemistry teams developing EGFR kinase inhibitors should procure 1,4-dioxocine-6-carbonyl chloride as the preferred acylating agent for constructing tetrahydrobenzo[b][1,4]dioxocine-caffeic acid amide libraries. The chemotype has produced compound D9 with EGFR IC₅₀ = 0.36 μM—a sub-micromolar potency benchmark that demonstrates the target engagement potential of the dioxocine scaffold [1]. Using the acyl chloride rather than the carboxylic acid eliminates the need for coupling reagents, reducing per-well cost and simplifying high-throughput parallel synthesis workflows. This scenario is supported by the peer-reviewed synthesis and biological evaluation of 17 dioxocine-bearing amides, where compound identity was rigorously confirmed by ¹H-NMR, ESI-MS, elemental analysis, and X-ray crystallography [1].

Stereochemical Process Chemistry: Thermal Racemization of Enantiopure Intermediates via the 1,4-Dioxocine Valence Tautomerism Pathway

Process chemistry groups requiring access to both enantiomers of cis-dihydrodiol or related chiral intermediates should procure 1,4-dioxocine-6-carbonyl chloride as a synthetic precursor to the 1,4-dioxocine tautomeric system. The substituent-dependent syn-benzene dioxide–1,4-dioxocine equilibrium has been experimentally demonstrated to enable thermal racemization of enantiopure syn-benzene dioxide intermediates, providing a unique stereochemical handle for generating enantiomeric pairs without chiral resolution or asymmetric synthesis [2]. This strategy was successfully applied to the synthesis of both enantiomers of 1,2- and 3,4-cis-dihydrodiols of toluene—the first time all three cis-dihydrodiol regioisomers of a monosubstituted benzene were made available [2]. Competing scaffolds such as 1,4-benzodioxane cannot access this racemization mechanism, making the 1,4-dioxocine system the only viable choice for this specific stereochemical workflow [3].

Hypolipidemic Drug Discovery: Dioxocine Scaffold Diversification Toward CETP Inhibitors and Lipid-Lowering Agents

Drug discovery programs targeting hyperlipidemia and CETP inhibition should use 1,4-dioxocine-6-carbonyl chloride as the foundational building block for constructing dibenzo[d,g][1,3]dioxocine-6-carboxylate and carboxamide analog libraries. The dibenzo[d,g][1,3]dioxocine scaffold has clinically relevant precedent in Treloxinate, a potent hypolipidemic agent that reduces blood lipids in warm-blooded animals [4]. Furthermore, novel ester derivatives of 2,10-dichloro-12H-dibenzo[d,g][1,3]dioxocin-6-carboxylic acid have been specifically synthesized and evaluated for in vitro CETP inhibitory activity, confirming the scaffold's relevance to contemporary lipid-lowering target space [5]. Procurement of the acyl chloride rather than the carboxylic acid enables direct, one-step diversification with amine and alcohol libraries without coupling reagent overhead.

Advanced Chiral Materials: NIR-Active Chiral Aza-BODIPY Dyes Incorporating the Dinaphtho[1,2-e:1′,2′-g]-1,4-dioxocine Scaffold

Materials science groups developing chiral near-infrared (NIR) fluorescent dyes should procure 1,4-dioxocine-6-carbonyl chloride as a starting material for accessing dinaphtho-fused 1,4-dioxocine intermediates. Chiral benzo-fused aza-BODIPYs incorporating the dinaphtho[1,2-e:1′,2′-g]-1,4-dioxocine scaffold have demonstrated optical activity extending into the NIR range—a property of high value for bioimaging, photodynamic therapy, and chiral optoelectronics [6]. The 1,4-dioxocine ring provides the requisite eight-membered oxygen heterocycle framework that is structurally distinct from and not replicable by the more common 1,4-benzodioxane or 1,3-dioxolane building blocks, ensuring that the resulting dyes maintain the specific chiroptical properties documented in the literature [6].

Quote Request

Request a Quote for 1,4-Dioxocine-6-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.